Hexacyanocobaltate (III) is a coordination complex with the formula . It consists of a cobalt ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is commonly encountered in its potassium salt form, potassium hexacyanocobaltate (III), which is often used in various chemical and industrial applications. The cyanide ligands impart significant stability and unique electronic properties to the complex, making it a subject of interest in coordination chemistry.
Hexacyanocobaltate (III) can be synthesized through various methods:
Hexacyanocobaltate (III) has several notable applications:
Research into the interactions of hexacyanocobaltate (III) with other molecules has revealed interesting dynamics. For example, studies have shown that the rate of electron transfer processes involving this complex is influenced by the distance between electron donor and acceptor sites. Such interactions are essential for understanding its behavior in supramolecular chemistry .
Hexacyanocobaltate (III) shares similarities with several other coordination compounds. Here are some notable comparisons:
| Compound | Formula | Coordination Number | Unique Features |
|---|---|---|---|
| Hexacyanoferrate (II) | 6 | Contains iron and exhibits different redox behavior | |
| Hexacyanomanganate (II) | 6 | Similar structure but different metal properties | |
| Hexacyanoplatinate (II) | 6 | More stable due to platinum's higher oxidation state | |
| Cobaltocene | 6 | Organometallic compound with distinct reactivity |
Hexacyanocobaltate (III)'s uniqueness lies in its specific cobalt center and the influence of the cyanide ligands on its electronic properties and reactivity patterns. Its ability to form stable complexes with various metals further distinguishes it from similar compounds.
Hexacyanocobaltate(III) emerged from foundational work in 18th-century metallurgy. Swedish chemist Georg Brandt’s 1735 isolation of cobalt marked the first discovery of a metal unrecorded in antiquity. This breakthrough laid the groundwork for characterizing cobalt complexes, including hexacyanocobaltate(III). By the early 20th century, systematic studies of cyanometallates revealed its structure through X-ray crystallography and spectroscopic methods. The compound gained prominence as a model system for exploring ligand field theory due to its octahedral geometry and robust coordination sphere.
As a prototypical octahedral complex, hexacyanocobaltate(III) exemplifies key principles:
| Property | Value/Description | Significance |
|---|---|---|
| Coordination number | 6 | Standard for octahedral complexes |
| Ligand type | Cyanide (strong field) | High crystal field splitting energy |
| Oxidation state | Co³⁺ | Rare +3 state stabilized by CN⁻ ligands |
Its [Co(CN)₆]³⁻ core demonstrates exceptional kinetic inertness, enabling studies of substitution mechanisms. The complex’s diamagnetic nature (low-spin d⁶ configuration) made it pivotal for early magnetic susceptibility measurements.
The compound adheres to IUPAC and traditional naming systems:
| Nomenclature Type | Designation | Source |
|---|---|---|
| IUPAC Name | Hexacyanidocobaltate(3−) | |
| Common Names | Potassium cobalticyanide, K₃[Co(CN)₆] | |
| CAS Registry | 13963-58-1 (tripotassium salt) | |
| Alternative Formulas | C₆CoN₆³⁻ |
Hexacyanocobaltate(III) bridges classical and contemporary research:
Recent advances exploit its 3D cyanide-bridged networks to create materials with 1,273 m²/g surface areas, surpassing traditional microporous compounds.
| Complex | Central Metal | Oxidation State | Key Application | Reference |
|---|---|---|---|---|
| [Fe(CN)₆]³⁻ | Fe | +3 | Electrochemical sensors | |
| [Co(CN)₆]³⁻ | Co | +3 | Heterogeneous catalysis | |
| [Mn(CN)₆]³⁻ | Mn | +3 | Molecular magnetism |
| Parameter | Value | Method of Determination |
|---|---|---|
| Crystal System | Monoclinic | X-ray diffraction |
| Density | 1.878–1.906 g/cm³ | Pycnometry |
| Co–C Bond Length | 1.89 Å | EXAFS |
| C≡N Stretching Frequency | 2,120 cm⁻¹ | FT-IR |